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Compound of Interest

Compound Name: Tri-(PEG1-C2-acid)

Cat. No.: B1399082

Introduction

Proteolysis-targeting chimeras (PROTACS) are heterobifunctional molecules that recruit a
target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent
degradation of the target protein by the proteasome. A critical component of a PROTAC is the
linker, which connects the target protein ligand (warhead) to the E3 ligase ligand. The nature of
the linker, including its length, flexibility, and solubility, significantly influences the efficacy of the
PROTAC.

The Tri-(PEG1-C2-acid) described in this protocol is a novel, branched linker designed to
optimize PROTAC properties. Its tripodal structure provides a unique three-dimensional
orientation for the connected ligands, potentially enhancing the formation of a stable ternary
complex between the target protein, the PROTAC, and the E3 ligase. The incorporation of
three short polyethylene glycol (PEG) units is intended to improve the aqueous solubility and
cell permeability of the final PROTAC molecule, common challenges in PROTAC development.
The terminal carboxylic acid groups provide versatile handles for conjugation to the ligands
using standard amide coupling chemistry.

Key Features & Advantages:

e Improved Solubility: The hydrophilic PEG chains can mitigate the poor solubility often
associated with complex, high-molecular-weight PROTAC molecules.
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» Unique 3D-Scaffold: The tripodal nature of the linker provides a rigid, defined exit vector for
the ligands, which can be advantageous for optimizing ternary complex formation.

» Versatile Conjugation Chemistry: The three terminal carboxylic acid groups offer multiple
attachment points, although typically one is used for the E3 ligase ligand and another for the
target protein ligand. The third can be capped or used for attaching other moieties, such as
imaging tags.

e Enhanced Permeability: The PEG motifs can help to improve the physicochemical properties
of the PROTAC, potentially leading to better cell permeability and pharmacokinetic profiles.

Experimental Protocols

This section details the multi-step synthesis of the Tri-(PEG1-C2-acid) linker and its
subsequent use in a representative PROTAC synthesis.

Protocol 1: Synthesis of Tri-(PEG1-C2-acid) Linker

The synthesis is a three-step process starting from commercially available reagents. It involves
the synthesis of a protected building block, coupling to a central core, and final deprotection.

Step 1: Synthesis of 2-(2-((tert-butoxycarbonyl)methoxy)ethoxy)acetic acid

This step is not detailed here, as this building block is commercially available from multiple
suppliers. It is recommended to purchase this reagent to simplify the workflow.

Step 2: Synthesis of the Protected Tri-Ester Intermediate

This step involves the amide coupling of the central core, tris(2-aminoethyl)amine, with three
equivalents of the protected acid building block.

e To a solution of tris(2-aminoethyl)amine (1.0 eq) in dry dimethylformamide (DMF), add
diisopropylethylamine (DIPEA) (6.0 eq).

e In a separate flask, dissolve 2-(2-((tert-butoxycarbonyl)methoxy)ethoxy)acetic acid (3.3 eq)
in dry DMF.
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Add HATU (3.3 eq) to the acid solution and stir for 15 minutes at room temperature to pre-
activate the acid.

Add the activated acid solution dropwise to the solution of tris(2-aminoethyl)amine.
Stir the reaction mixture at room temperature for 16 hours under a nitrogen atmosphere.
Monitor the reaction by LC-MS.

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated
sodium bicarbonate solution (3x) and brine (1x).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by flash column chromatography on silica gel to yield the protected
tri-ester intermediate.

Step 3: Synthesis of Tri-(PEG1-C2-acid) (Final Linker)

This final step involves the deprotection of the tert-butyl esters to reveal the carboxylic acid

groups.

Dissolve the protected tri-ester intermediate (1.0 eq) in a 1:1 mixture of dichloromethane
(DCM) and trifluoroacetic acid (TFA).

Stir the reaction mixture at room temperature for 4 hours.
Monitor the reaction by LC-MS.

Upon completion, concentrate the reaction mixture under reduced pressure to remove the
DCM and TFA.

Co-evaporate with toluene (3x) to remove residual TFA.

The resulting crude product, Tri-(PEG1-C2-acid), is often used in the next step without
further purification. If necessary, purification can be achieved by reverse-phase HPLC.
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Protocol 2: Synthesis of a Representative PROTAC

This protocol describes the sequential amide coupling of the Tri-(PEG1-C2-acid) linker to an

E3 ligase ligand (e.g., a derivative of pomalidomide with an amine handle) and a target protein

ligand (e.g., a kinase inhibitor with an amine handle).

e Step 2a: Coupling of E3 Ligase Ligand to Linker:

o

Dissolve the Tri-(PEG1-C2-acid) linker (1.0 eq) in dry DMF.

Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes.

Add the amine-functionalized E3 ligase ligand (0.9 eq) to the reaction mixture. Using
slightly less than one equivalent of the first ligand helps to minimize the formation of di-
substituted product.

Stir at room temperature for 6 hours.

Monitor the reaction by LC-MS to confirm the formation of the mono-substituted
intermediate.

Purify the mono-substituted product by reverse-phase HPLC.

o Step 2b: Coupling of Target Protein Ligand:

Dissolve the purified mono-substituted intermediate from the previous step (1.0 eq) in dry
DMF.

Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes.

Add the amine-functionalized target protein ligand (1.0 eq).

Stir at room temperature for 16 hours.

Monitor the reaction by LC-MS.

Upon completion, purify the final PROTAC molecule by reverse-phase HPLC to yield the
desired product.
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Data Presentation

Table 1. Reagents for Synthesis of Protected Tri-Ester Intermediate (Protocol 1, Step 2)

MW ( Molarity Amount Mass Volume Equivalen
Reagent

g/mol ) (M) (mmol) (mg) (mL) ts
Tris(2-
aminoethyl 146.23 - 0.5 73.1 - 1.0
)amine
2-(2-((tert-
butoxycarb
onyl)metho  248.27 - 1.65 409.6 - 3.3
xy)ethoxy)
acetic acid
HATU 380.23 - 1.65 627.4 - 3.3
DIPEA 129.24 - 3.0 387.7 0.52 6.0
DMF - - - - 10 -

Table 2: Expected Yield for Tri-(PEG1-C2-acid) Synthesis

Theoretical Actual Yield ] ]
Step Product . Yield (%) Purity (%)
Yield (mg) (mg)

Protected Tri-

2: Amide
) Ester 425.8 3194 75 >95 (NMR)
Coupling ]
Intermediate
3: Tri-(PEG1-

_ _ 315.2 290.0 92 >90 (LC-MS)
Deprotection C2-acid)

Visualizations
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Step 1: Building Block

Step 2: Amide Coupling

2-(2-((tert-butoxycarbonyl)methoxy)ethoxy)acetic acid (Commercially Available) Tris(2-aminoethyl)amine

Amide Coupling HATU, DIPEA, DMF 16h, RT

Protected Tri-Ester Intermediate

Step 3: Dgprotection
.

Acid Deprotection TFA/DCM 4h, RT

Tri-(PEG1-C2-acid)
Final Linker
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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